![molecular formula C22H18N2O3S B2899749 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 921065-54-5](/img/structure/B2899749.png)
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as BMB-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMB-4 has been shown to inhibit the proliferation of cancer cells and has potential as a treatment for various types of cancer.
作用機序
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide inhibits the activity of the enzyme PAK4, which is involved in cell proliferation and migration. By inhibiting PAK4, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide disrupts the signaling pathways that are involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of PAK4, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to induce apoptosis (cell death) in cancer cells. N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has also been shown to inhibit the activity of other signaling pathways that are involved in cancer cell growth and metastasis.
実験室実験の利点と制限
One advantage of using N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as antibodies. However, one limitation of using N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is that it may not be specific to PAK4 and may also inhibit other enzymes or signaling pathways.
将来の方向性
There are several potential future directions for research on N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. One direction is to further investigate its potential as a cancer therapy, including in combination with other cancer treatments. Another direction is to explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to better understand the specificity of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide and to develop more specific inhibitors of PAK4.
合成法
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves several steps, including the preparation of the starting materials and the coupling of the benzothiazole and phenoxybenzamide moieties. The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been optimized to produce high yields of the compound and to ensure its purity.
科学的研究の応用
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-8-13-18(26-2)19-20(14)28-22(23-19)24-21(25)15-9-11-17(12-10-15)27-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJXJDZPNWSWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。